An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitrobenzoic Acid: Synthesis, Properties, and Applications for the Research Professional
An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitrobenzoic Acid: Synthesis, Properties, and Applications for the Research Professional
This guide provides a comprehensive technical overview of 3-Bromo-2-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile and a strategic approach to its synthesis and utilization.
Molecular Structure and Chemical Identifiers
3-Bromo-2-methyl-5-nitrobenzoic acid is a multifaceted molecule incorporating a bromine atom, a methyl group, and a nitro group on a benzoic acid core. This unique substitution pattern offers a versatile platform for synthetic diversification.
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// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_carboxyl [label="C", pos="2.6,1.5!"]; O1_carboxyl [label="O", pos="2.6,2.7!"]; O2_carboxyl [label="OH", pos="3.8,1.0!"]; C_methyl [label="CH₃", pos="-2.6,1.5!"]; Br [label="Br", pos="-2.6,-1.5!"]; N_nitro [label="N", pos="0,-2.8!"]; O1_nitro [label="O", pos="-0.9,-3.6!"]; O2_nitro [label="O", pos="0.9,-3.6!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_carboxyl [len=1.5]; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; C2 -- C_methyl [len=1.5]; C3 -- Br [len=1.5]; C4 -- N_nitro [len=1.5]; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro;
// Aromatic circle (approximated with invisible nodes and edges) node [shape=point, style=invis, width=0]; center [pos="0,0!"]; p1 [pos="0,0.8!"]; p2 [pos="0.7,-0.4!"]; p3 [pos="-0.7,-0.4!"]; center -- p1 [style=invis]; center -- p2 [style=invis]; center -- p3 [style=invis]; } Caption: 2D structure of 3-Bromo-2-methyl-5-nitrobenzoic acid.
| Identifier | Value |
| IUPAC Name | 3-Bromo-2-methyl-5-nitrobenzoic acid |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1Br)[O-])C(=O)O |
| InChI Key | (Predicted) ZWBPJLVGDBVMEQ-UHFFFAOYSA-N |
| CAS Number | Not explicitly assigned in major databases. The methyl ester, Methyl 3-bromo-2-methyl-5-nitrobenzoate, is registered under CAS 885519-05-1.[1] |
Predicted Physicochemical Properties
The following properties are estimated based on the compound's structure and data from closely related analogues such as 3-Bromo-5-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid. These values should be considered provisional until experimentally verified.
| Property | Predicted Value | Rationale / Comparative Data |
| Melting Point | 160-180 °C | The melting point of 3-Bromo-5-nitrobenzoic acid is 159-161 °C.[2] The additional methyl group may slightly alter the crystal lattice energy. |
| Boiling Point | > 350 °C | 3-Bromo-5-nitrobenzoic acid has a boiling point of 376.8 °C.[2] Decomposition may occur at high temperatures. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | Carboxylic acids with aromatic rings tend to have low water solubility.[3] |
| pKa | 2.5 - 3.5 | The electron-withdrawing nitro and bromo groups will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
Proposed Synthetic Pathway
A robust and logical synthesis of 3-Bromo-2-methyl-5-nitrobenzoic acid can be conceptualized starting from 3-bromo-2-methylbenzoic acid. This precursor is commercially available. The key transformation is a regioselective nitration.
Step-by-Step Protocol: Nitration of 3-Bromo-2-methylbenzoic acid
The directing effects of the substituents on the aromatic ring are crucial in this synthesis. The carboxylic acid is a meta-director, while the methyl group is an ortho, para-director and the bromine is also an ortho, para-director. The combination of these directing effects is predicted to favor the introduction of the nitro group at the C5 position.
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Reaction Setup: In a flask equipped with a magnetic stirrer and under a fume hood, cool a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) to 0°C in an ice bath.
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Substrate Addition: Slowly add 3-bromo-2-methylbenzoic acid to the cold nitrating mixture portion-wise, ensuring the temperature does not exceed 10°C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of the solution.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water.
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// Edges start -> reaction; reagents -> reaction; reaction -> workup; workup -> isolation; isolation -> purification; purification -> product; } Caption: Proposed workflow for the synthesis of 3-Bromo-2-methyl-5-nitrobenzoic acid.
Reactivity and Potential Applications
The chemical reactivity of 3-Bromo-2-methyl-5-nitrobenzoic acid is dictated by its three functional groups, making it a valuable intermediate in organic synthesis.
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Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide formation, and reduction to an alcohol. For instance, reduction of the similar 3-bromo-2-nitrobenzoic acid to 3-bromo-2-nitrobenzyl alcohol has been documented.[4]
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Nitro Group: The nitro group can be reduced to an amine, providing a handle for further functionalization, such as in the synthesis of heterocyclic compounds.
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Bromo Group: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
These reactive sites make 3-Bromo-2-methyl-5-nitrobenzoic acid a promising building block in the synthesis of complex molecules for drug discovery and agrochemical development.[2] Its derivatives could be explored as potential therapeutic agents, following the trend of other substituted nitrobenzoic acids in medicinal chemistry.
Safety and Handling
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Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
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Spectroscopic Analysis (Predicted)
While experimental spectra are not available, the following are the expected key features in NMR and IR spectroscopy:
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¹H NMR:
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A singlet for the methyl protons (around 2.5-2.7 ppm).
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Two aromatic protons appearing as doublets or singlets in the downfield region (around 8.0-8.5 ppm), shifted downfield due to the electron-withdrawing effects of the nitro and carboxyl groups.
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A broad singlet for the carboxylic acid proton (typically >10 ppm).
-
-
¹³C NMR:
-
Signals for the eight distinct carbon atoms, including the carboxyl carbon (~165-170 ppm), the methyl carbon (~20 ppm), and six aromatic carbons.
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-
Infrared (IR) Spectroscopy:
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A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
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A strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).
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Characteristic N-O stretching bands for the nitro group (~1520-1560 cm⁻¹ and 1340-1380 cm⁻¹).
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Conclusion
3-Bromo-2-methyl-5-nitrobenzoic acid represents a synthetically versatile molecule with significant potential for applications in medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a solid foundation for researchers by outlining a predictive property profile, a viable synthetic strategy, and essential safety considerations based on established chemical principles and data from closely related compounds. The methodologies and insights presented herein are intended to empower scientists and drug development professionals to confidently approach the synthesis and utilization of this promising chemical entity.
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PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. [Link]
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